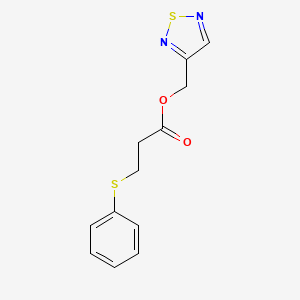
N-(3,3-difluoro-2-methylbutan-2-yl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3-difluoro-2-methylbutan-2-yl)thiophene-2-sulfonamide is a synthetic organic compound that features a thiophene ring substituted with a sulfonamide group and a difluoromethylbutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-difluoro-2-methylbutan-2-yl)thiophene-2-sulfonamide typically involves the introduction of the difluoromethylbutyl group to the thiophene ring followed by sulfonamide formation. One common method involves the reaction of thiophene-2-sulfonyl chloride with 3,3-difluoro-2-methylbutan-2-amine under basic conditions to yield the desired sulfonamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,3-difluoro-2-methylbutan-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene-2-amine derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Aplicaciones Científicas De Investigación
N-(3,3-difluoro-2-methylbutan-2-yl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of N-(3,3-difluoro-2-methylbutan-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the difluoromethylbutyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-sulfonamide: Lacks the difluoromethylbutyl group, resulting in different chemical and biological properties.
N-(2-methylbutan-2-yl)thiophene-2-sulfonamide: Similar structure but without the fluorine atoms, affecting its reactivity and interactions.
N-(3,3-difluoro-2-methylbutan-2-yl)benzene-2-sulfonamide: Contains a benzene ring instead of thiophene, leading to different electronic and steric effects.
Uniqueness
N-(3,3-difluoro-2-methylbutan-2-yl)thiophene-2-sulfonamide is unique due to the presence of both the difluoromethylbutyl group and the thiophene ring. This combination imparts distinct chemical properties such as increased stability and specific reactivity patterns, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
N-(3,3-difluoro-2-methylbutan-2-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2NO2S2/c1-8(2,9(3,10)11)12-16(13,14)7-5-4-6-15-7/h4-6,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEZZLTYVUXAPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(F)F)NS(=O)(=O)C1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-methylphenyl)-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]propan-2-amine](/img/structure/B6981824.png)
![N-[1-(1,3-benzothiazol-2-yl)-2-phenylethyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B6981832.png)
![4,4,4-trifluoro-1-[(3R)-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]piperidin-1-yl]butan-1-one](/img/structure/B6981838.png)
![3-methyl-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]cyclohexan-1-amine](/img/structure/B6981846.png)
![3-(1,2-Oxazol-3-ylmethyl)-5-[1-[3-(trifluoromethoxy)phenyl]cyclobutyl]-1,2,4-oxadiazole](/img/structure/B6981850.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-pyridin-2-ylpropan-2-amine](/img/structure/B6981853.png)
![N-[(2-tert-butyltetrazol-5-yl)methyl]-2-methyl-5-morpholin-4-ylsulfonylaniline](/img/structure/B6981864.png)
![3-(Methylsulfinylmethyl)-5-[1-[3-(trifluoromethoxy)phenyl]cyclobutyl]-1,2,4-oxadiazole](/img/structure/B6981866.png)
![1-[5-[1-[3-(Trifluoromethoxy)phenyl]cyclobutyl]-1,2,4-oxadiazol-3-yl]ethylurea](/img/structure/B6981869.png)
![1-[1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-2-oxoazepan-3-yl]-3-[1-(oxan-2-yl)propyl]urea](/img/structure/B6981875.png)

![N-[4-[(3,3-difluoro-2-methylbutan-2-yl)sulfamoyl]-3-fluorophenyl]acetamide](/img/structure/B6981900.png)
![2-[2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbonyl-[[4-(trifluoromethyl)phenyl]methyl]amino]acetic acid](/img/structure/B6981911.png)
![1,2,5-Thiadiazol-3-ylmethyl 1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6981919.png)
